2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]-benzonic Acid is a potential metabolite of Chlorthalidone
Brand Name: Vulcanchem
CAS No.: 5270-74-6
VCID: VC0193059
InChI: InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O
Molecular Formula: C14H10ClNO5S
Molecular Weight: 339.8 g/mol

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid

CAS No.: 5270-74-6

Impurities

VCID: VC0193059

Molecular Formula: C14H10ClNO5S

Molecular Weight: 339.8 g/mol

Purity: > 95%

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid - 5270-74-6

CAS No. 5270-74-6
Product Name 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid
Molecular Formula C14H10ClNO5S
Molecular Weight 339.8 g/mol
IUPAC Name 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
Standard InChI InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21)
Standard InChIKey UKRADWWBRBBJLZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O
Appearance Off-White to Pale Beige Solid
Melting Point >207°C
Description 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]-benzonic Acid is a potential metabolite of Chlorthalidone
Purity > 95%
Quantity Milligrams-Grams
Synonyms o-(4-Chloro-3-sulfamoylbenzoyl)-benzoic Acid; Chlorthalidone Acid; Chlorthalidone Related Compound A
PubChem Compound 78924
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator